H-Ile-Asn-OH

Übersicht

Beschreibung

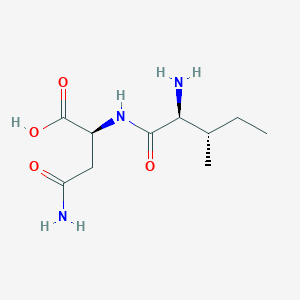

Isoleucyl-asparagine, commonly referred to as H-Ile-Asn-OH, is a dipeptide composed of the amino acids isoleucine and asparagine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of isoleucyl-asparagine typically involves the formation of a peptide bond between the carboxyl group of isoleucine and the amino group of asparagine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis.

In SPPS, the synthesis begins with the attachment of the C-terminal amino acid (isoleucine) to a solid resin. The amino group of isoleucine is protected with a temporary protecting group, such as fluorenylmethyloxycarbonyl (Fmoc). The resin-bound isoleucine is then reacted with the N-terminal amino acid (asparagine), which is also protected by an Fmoc group. The Fmoc group is removed using a base, such as piperidine, to allow the formation of the peptide bond. The process is repeated for each amino acid in the sequence, and the final peptide is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of isoleucyl-asparagine can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible synthesis of peptides. These synthesizers use similar principles as SPPS but are optimized for large-scale production. The use of high-throughput techniques and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity peptides.

Analyse Chemischer Reaktionen

Types of Reactions

Isoleucyl-asparagine can undergo various chemical reactions, including:

Oxidation: The amino acid residues in isoleucyl-asparagine can be oxidized under certain conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups in the peptide, such as the reduction of disulfide bonds.

Substitution: Substitution reactions can be used to introduce new functional groups into the peptide, such as the substitution of hydrogen atoms with halogens.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄). These reactions are typically carried out in aqueous solutions at neutral or slightly acidic pH.

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used. These reactions are typically carried out in aqueous solutions at neutral pH.

Substitution: Halogenation reactions can be carried out using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). These reactions are typically carried out in organic solvents, such as dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of isoleucyl-asparagine can lead to the formation of oxidized derivatives with modified side chains, while reduction can result in the formation of reduced peptides with altered disulfide bonds.

Wissenschaftliche Forschungsanwendungen

Biochemical Significance

1.1 Role in Protein Structure and Function

H-Ile-Asn-OH is significant in the study of protein folding and stability. Asparagine residues are known to undergo deamidation, a post-translational modification that can affect protein function and stability. Research indicates that the conformation of Asn residues influences their deamidation rates, which is crucial for understanding protein aging and related diseases such as cataracts and autoimmune disorders .

1.2 Implications in Drug Development

The incorporation of this compound in peptide synthesis can enhance the properties of therapeutic peptides. The stability imparted by isoleucine can improve the pharmacokinetics of peptides, making them more viable candidates for drug development. Additionally, Asn's role in forming hydrogen bonds contributes to the structural integrity of peptide drugs .

Synthesis Techniques

2.1 Solid-Phase Peptide Synthesis (SPPS)

this compound can be synthesized using solid-phase peptide synthesis techniques, which allow for efficient assembly of peptides with high purity. The choice of protecting groups during synthesis is critical; for instance, Fmoc (9-fluorenylmethyloxycarbonyl) protection is commonly employed for Asn residues to prevent side reactions during coupling .

2.2 Cyclization Reactions

Cyclization methods involving this compound have been explored to create cyclic peptides, which often exhibit enhanced biological activity compared to their linear counterparts. Studies have demonstrated that cyclization can stabilize peptide structures and improve their binding affinity to targets .

Case Studies

3.1 Therapeutic Applications

A notable case study involved the use of this compound in formulating immunomodulatory peptides derived from ovalbumin. These peptides were shown to induce immune responses in mouse models, highlighting their potential as vaccine candidates .

3.2 Bioactivity Research

Research has also focused on the bioactive properties of peptides containing this compound. Such peptides have exhibited antioxidative and anti-inflammatory activities, making them candidates for functional foods or nutraceuticals aimed at promoting health and preventing diseases .

Table 1: Synthesis Conditions for this compound

| Parameter | Condition |

|---|---|

| Protecting Group | Fmoc for Asn |

| Coupling Agent | DIC (N,N'-Diisopropylcarbodiimide) |

| Solvent | DMF (Dimethylformamide) |

| Temperature | Room Temperature |

Table 2: Biological Activities of Peptides Containing this compound

| Activity Type | Observed Effect |

|---|---|

| Antioxidative | Scavenging free radicals |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

| Immunomodulatory | Enhanced T-cell response |

Wirkmechanismus

The mechanism of action of isoleucyl-asparagine depends on its specific application. In general, the compound exerts its effects through interactions with specific molecular targets, such as proteins or enzymes. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects.

For example, in the context of peptide-based therapeutics, isoleucyl-asparagine can interact with specific receptors or enzymes to modulate their activity. This can lead to changes in cellular signaling pathways and physiological responses. The specific molecular targets and pathways involved depend on the particular application and the structure of the peptide.

Vergleich Mit ähnlichen Verbindungen

Isoleucyl-asparagine can be compared with other similar dipeptides, such as:

Asparaginyl-isoleucine (Asn-Ile): This dipeptide has the same amino acid composition as isoleucyl-asparagine but with the reverse sequence. The properties and applications of Asn-Ile can differ from those of H-Ile-Asn-OH due to the different arrangement of the amino acids.

Isoleucyl-glutamine (Ile-Gln): This dipeptide is similar to isoleucyl-asparagine but contains glutamine instead of asparagine. The presence of glutamine can lead to differences in the chemical reactivity and biological activity of the peptide.

Leucyl-asparagine (Leu-Asn): This dipeptide is similar to isoleucyl-asparagine but contains leucine instead of isoleucine. The presence of leucine can lead to differences in the hydrophobicity and structural properties of the peptide.

Biologische Aktivität

H-Ile-Asn-OH, a dipeptide composed of isoleucine (Ile) and asparagine (Asn), has garnered interest in the field of biochemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its antimicrobial properties, interactions with proteins, and implications in therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its specific amino acid sequence, where isoleucine contributes a hydrophobic side chain, while asparagine introduces a polar amide group. This combination influences the peptide's conformation and biological interactions.

Table 1: Antimicrobial Activity of Related Peptides

| Peptide | Target Organism | Mechanism of Action | Reference |

|---|---|---|---|

| Ctx(Ile 21)-Ha | E. coli | Membrane permeabilization | |

| Ceratotoxin A | Candida spp. | Pore formation | |

| This compound | Hypothetical | Potentially similar to above | N/A |

Protein Interactions and Hydroxylation

The hydroxylation of amino acids plays a crucial role in modulating protein function. Research indicates that hydroxylation can occur at various residues, including those similar to isoleucine and asparagine. For example, the enzyme FIH has been shown to preferentially hydroxylate D-residues over L-residues, suggesting that structural variations can significantly impact biological outcomes . Although specific data for this compound are not available, understanding these interactions can provide insights into its potential roles in biological systems.

Case Studies and Research Findings

- In vitro Studies : A study examining the effects of amino acid supplementation on microbial growth found that peptides with hydrophobic residues (like isoleucine) exhibited enhanced antimicrobial activity . This suggests that this compound may similarly influence microbial dynamics.

- Therapeutic Implications : The potential use of dipeptides in therapeutic applications has been explored, particularly in enhancing drug delivery systems. Peptides like this compound could be engineered to improve solubility and stability of therapeutic agents .

Eigenschaften

IUPAC Name |

4-amino-2-[(2-amino-3-methylpentanoyl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O4/c1-3-5(2)8(12)9(15)13-6(10(16)17)4-7(11)14/h5-6,8H,3-4,12H2,1-2H3,(H2,11,14)(H,13,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYHBDVRCBDJJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403017 | |

| Record name | Ile-Asn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoleucyl-Asparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028902 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59652-59-4 | |

| Record name | Ile-Asn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.